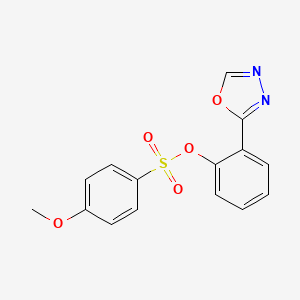

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate

Descripción

Propiedades

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c1-20-11-6-8-12(9-7-11)23(18,19)22-14-5-3-2-4-13(14)15-17-16-10-21-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQIYDUTXKWDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Synthesis, Properties, and Applications of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate

Executive Summary

The compound 2-(1,3,4-oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate (CAS: 240115-65-5) [1] represents a highly specialized molecular scaffold integrating a 1,3,4-oxadiazole heterocycle with a sulfonate ester. This structural combination is of significant interest in medicinal chemistry and materials science. The oxadiazole ring acts as a metabolically stable bioisostere for amides and esters[2], while the sulfonate group serves as a tunable lipophilic moiety or a reactive leaving group. This guide details the physicochemical properties, mechanistic synthesis, and analytical validation of this compound for researchers and drug development professionals.

Physicochemical Properties & Identification

Accurate identification is critical for reproducibility in synthetic workflows. The table below summarizes the core identifiers and quantitative properties of the target compound and its primary synthetic precursors.

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Role |

| 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate | 240115-65-5 | C15H12N2O5S | 332.33 g/mol | Target Compound |

| 2-(1,3,4-Oxadiazol-2-yl)phenol | 1008-65-7 | C8H6N2O2 | 162.15 g/mol | Nucleophilic Precursor |

| 4-Methoxybenzenesulfonyl chloride | 98-68-0 | C7H7ClO3S | 206.65 g/mol | Electrophilic Sulfonylating Agent |

(Data derived from chemical databases[3][4])

Mechanistic Synthesis & Experimental Workflow

The synthesis of 2-(1,3,4-oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is achieved via the sulfonylation of the phenolic hydroxyl group of 2-(1,3,4-oxadiazol-2-yl)phenol using 4-methoxybenzenesulfonyl chloride.

Causality in Experimental Design

-

Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) provides excellent solubility for both the heterocyclic phenol and the sulfonyl chloride. Anhydrous conditions are strictly required because sulfonyl chlorides are highly susceptible to hydrolysis in the presence of moisture, which would yield the unreactive 4-methoxybenzenesulfonic acid and drastically reduce the yield[4].

-

Base Selection (Triethylamine - TEA): TEA acts as both an acid scavenger (neutralizing the HCl byproduct to drive the reaction forward) and a nucleophilic catalyst.

-

Temperature Control (0°C to Room Temperature): The initial addition is performed at 0°C to control the exothermic formation of the sulfonylammonium intermediate, preventing side reactions or degradation of the oxadiazole ring.

Step-by-Step Protocol

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 1.0 equivalent of 2-(1,3,4-oxadiazol-2-yl)phenol[3] in anhydrous DCM (approx. 10 mL/mmol).

-

Base Addition: Add 1.5 equivalents of anhydrous triethylamine (TEA) to the solution. Stir for 10 minutes at room temperature to ensure complete mixing.

-

Cooling & Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 4-methoxybenzenesulfonyl chloride[4] dropwise. (Note: The slight excess compensates for any trace hydrolysis).

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 3:1) solvent system. The product will appear as a new, higher Rf spot compared to the starting phenol, confirming the successful masking of the polar hydroxyl group.

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Caption: Synthetic workflow for 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate.

Structural Logic & Biological Relevance

The architectural design of CAS 240115-65-5 is highly intentional for advanced pharmaceutical and material applications.

-

1,3,4-Oxadiazole Core: This five-membered heterocycle is a well-established bioisostere for amides, esters, and carboxylic acids[2]. It provides excellent metabolic stability against hydrolytic enzymes (e.g., esterases and amidases) while retaining the ability to act as a robust hydrogen bond acceptor in protein-ligand interactions[2].

-

Sulfonate Ester Moiety: The 4-methoxybenzenesulfonate group dramatically alters the physicochemical profile of the parent phenol. It masks the hydroxyl group, increasing lipophilicity (LogP) and potentially enhancing cellular permeability. In certain biological microenvironments, sulfonate esters can act as targeted alkylating agents or be cleaved to release the active phenolic payload (acting as a prodrug).

Caption: Structural logic and functional roles of the molecular moieties in CAS 240115-65-5.

Analytical Validation Protocol

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. This self-validating system relies on specific spectral markers:

-

1H NMR Spectroscopy (CDCl3): Look for the complete disappearance of the broad phenolic -OH singlet (typically >9.0 ppm in the precursor). The appearance of a sharp singlet integrating to 3 protons around 3.8-3.9 ppm confirms the successful integration of the methoxy (-OCH3) group from the sulfonyl chloride. The oxadiazole C-H proton will appear as a distinct downfield singlet (approx. 8.4-8.5 ppm).

-

FT-IR Spectroscopy: The broad O-H stretching band (3200-3500 cm⁻¹) of the starting phenol must be completely absent. New strong absorption bands corresponding to the asymmetric and symmetric S=O stretches of the sulfonate ester will appear around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.

-

Mass Spectrometry (LC-MS/ESI+): The expected molecular ion peak [M+H]+ should be observed at m/z 333.05, confirming the exact mass of the coupled target product.

References

-

Associação Brasileira de Química (ABQ). "STUDIES ON THE SYNTHESIS OF 2-(3-PHENYL-1,2,4-OXADIAZOL-5- YL) BENZOIC ACID". Available at:[Link]

Sources

"biological activity of novel 1,3,4-oxadiazole derivatives"

The Pharmacological Versatility of Novel 1,3,4-Oxadiazole Derivatives: A Technical Guide to Biological Activity and Experimental Validation

Executive Summary: The 1,3,4-Oxadiazole Scaffold

In contemporary medicinal chemistry, five-membered heterocyclic systems are foundational to the development of targeted therapeutics. Among these, the 1,3,4-oxadiazole core—characterized by an N=C=O linkage—has emerged as a highly privileged scaffold[1]. This structural motif is deployed extensively to overcome the limitations of traditional pharmacophores, offering a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects[2],[3]. This whitepaper dissects the mechanistic rationale behind 1,3,4-oxadiazole derivatives, profiles their quantitative efficacy, and standardizes the experimental workflows required to validate their biological activity.

Mechanistic Rationale: Why 1,3,4-Oxadiazole?

As a Senior Application Scientist, I frequently utilize 1,3,4-oxadiazole as a strategic bioisostere for hydrolytically labile esters and amides[2]. The causality behind this design choice is threefold:

-

Metabolic Stability: Unlike amides, the oxadiazole ring resists proteolytic and hydrolytic cleavage in human plasma, significantly extending the drug's half-life.

-

Hydrogen Bonding Geometry: The two nitrogen atoms act as precise hydrogen-bond acceptors. This geometry is critical for anchoring the molecule within the hinge regions of target kinases or bacterial enzymes.

-

Lipophilicity Modulation: The electron-deficient nature of the 1,3,4-oxadiazole ring lowers the overall lipophilicity of the molecule compared to traditional aromatic rings, optimizing cellular membrane permeability and reducing off-target toxicity[2].

Biological Activity Profiling

Antimicrobial & Agricultural Efficacy

The integration of the 1,3,4-oxadiazole core with other active moieties has yielded potent antimicrobial agents. For instance, novel trifluoromethylpyridine 1,3,4-oxadiazole derivatives exhibit exceptional antibacterial activity against destructive plant pathogens such as Ralstonia solanacearum and Xanthomonas axonopodis pv. citri (Xac)[4]. Additionally, hybridizing the oxadiazole ring with a pyrazole moiety produces compounds with significant fungicidal activity against Sclerotinia sclerotiorum[5].

Anticancer Mechanisms

In oncology, 1,3,4-oxadiazole derivatives are engineered to disrupt specific epigenetic and signaling pathways. Specific 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated potent Histone Deacetylase 8 (HDAC8) inhibitory activity[2]. By inhibiting HDACs, these derivatives prevent the deacetylation of chromatin, forcing it into a relaxed state that promotes the expression of tumor suppressor genes and ultimately induces apoptosis in cancer cell lines like HCT-116 and MCF-7[2].

Antiviral Therapeutics

The clinical validation of the 1,3,4-oxadiazole scaffold is perhaps best exemplified by Raltegravir, an FDA-approved antiviral medication[3]. The oxadiazole moiety in Raltegravir is critical for binding to the Mg2+ ions within the active site of the HIV integrase enzyme, effectively halting the integration of viral genetic material into human chromosomes[3].

Quantitative Efficacy Data

To facilitate cross-study comparison, the following table synthesizes the quantitative biological activity of recently developed 1,3,4-oxadiazole derivatives:

| Compound Class / Derivative | Target Organism / Cell Line | Biological Activity | Efficacy Metric | Reference |

| Trifluoromethylpyridine-oxadiazole (6a) | R. solanacearum | Antibacterial | EC50 = 26.2 μg/mL | [4] |

| Trifluoromethylpyridine-oxadiazole (6a) | X. axonopodis pv. citri (Xac) | Antibacterial | EC50 = 10.11 μg/mL | [4] |

| 2,5-disubstituted oxadiazole (Cmpd 20) | HCT-116, MCF-7 | Anticancer (HDAC8) | Comparable to Vorinostat | [2] |

| Pyrazole-oxadiazole thioether (5a) | S. sclerotiorum | Fungicidal | >50% inhibition at 50 μg/mL | [5] |

| Raltegravir (Clinical Standard) | HIV-1 | Antiviral (Integrase) | Clinical standard | [3] |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental manipulation.

Synthesis via Oxidative Cyclization

-

Step 1: Hydrazone Formation. Condense the starting hydrazide with an aromatic aldehyde in absolute ethanol under reflux.

-

Causality: Ethanol provides a protic environment that stabilizes the transition state. Refluxing supplies the activation energy required to form the acyl hydrazone intermediate, ensuring the precise stereoelectronic alignment necessary for ring closure.

-

-

Step 2: Oxidative Cyclization. Treat the intermediate with an oxidant (e.g., Chloramine-T or I2/K2CO3).

-

Causality: The oxidant generates a highly electrophilic center at the hydrazone carbon. This thermodynamic imbalance drives an intramolecular nucleophilic attack by the oxygen atom, forcing the elimination of water and trapping the molecule in the stable, aromatic 1,3,4-oxadiazole conformation.

-

In Vitro Antimicrobial Broth Microdilution

-

Step 1: Compound Solubilization. Dissolve the oxadiazole derivative in 100% DMSO, followed by serial dilution in Mueller-Hinton (MH) broth (Final DMSO <1%).

-

Causality: 1,3,4-oxadiazoles are inherently lipophilic. Initial DMSO solvation prevents aqueous precipitation. Capping the final DMSO concentration at <1% acts as an internal control, ensuring the solvent does not artificially inhibit bacterial growth.

-

-

Step 2: Standardized Inoculation. Inoculate wells with a bacterial suspension strictly standardized to 5 × 10^5 CFU/mL.

-

Causality: Standardizing the inoculum prevents the "inoculum effect," a phenomenon where an artificially high bacterial density overwhelms the drug, yielding false-positive resistance profiles.

-

-

Step 3: Resazurin Addition. Post-incubation, add Resazurin dye to all wells.

-

Causality: Viable bacteria reduce the blue Resazurin to pink resorufin. This provides a precise, colorimetric readout of metabolic viability, eliminating the optical artifacts often caused by precipitating lipophilic compounds in standard turbidity assays.

-

In Vitro Cytotoxicity (MTT) Assay

-

Step 1: Cell Seeding. Seed cancer cells (e.g., HCT-116) at 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Causality: This pre-incubation allows cells to adhere to the extracellular matrix and re-enter the log-phase of the cell cycle, which is the critical window for assessing anti-proliferative agents.

-

-

Step 2: Compound Exposure (48h). Treat cells with oxadiazole derivatives (1–100 μM) for 48 hours.

-

Causality: A 48-hour window encompasses at least two full cell doubling times, ensuring that cell cycle-dependent cytotoxic mechanisms (such as HDAC inhibition) have sufficient time to manifest and induce apoptosis.

-

-

Step 3: Formazan Solubilization. Add MTT reagent, incubate, remove media, and solubilize with DMSO.

-

Causality: Mitochondrial dehydrogenases in living cells convert soluble MTT into insoluble purple formazan crystals. DMSO lyses the cell membranes and fully solubilizes these crystals, allowing for accurate spectrophotometric quantification at 570 nm.

-

Visualizations

Workflow for the synthesis and biological screening of 1,3,4-oxadiazole derivatives.

Pharmacological pathway of 1,3,4-oxadiazole derivatives inducing cancer cell apoptosis.

References

-

Patil, S. V., et al. "Review Article on Substituted 1,3,4-Oxadiazole Derivatives and their Biological Activities." Der Pharma Chemica, 2021. 2

-

"Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." MDPI, 2022. 3

-

"A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds." PubMed, 2025. 1

-

Yu, W., et al. "Synthesis and biological activity of novel 1,3,4-oxadiazole derivatives containing a pyrazole moiety." ResearchGate, 2019. 5

-

"Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents." ACS Omega, 2021. 4

Sources

In Vitro Screening Cascade for 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate: A Technical Guide to Kinase Inhibitor Profiling

Executive Summary & Pharmacophore Rationale

The compound 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate (CAS 240115-65-5) represents a highly privileged structural motif in modern drug discovery[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a precise molecular tool designed to interrogate oncogenic kinase pathways.

The rationale behind screening this specific scaffold lies in its dual-pharmacophore design:

-

The 1,3,4-Oxadiazole Core: Acts as a metabolically stable bioisostere for amide or ester linkages. It provides critical hydrogen bond acceptors that anchor the molecule into the highly conserved ATP-binding hinge region of kinases (such as PIM-1 or VEGFR-2) [2, 3].

-

The 4-Methoxybenzenesulfonate Moiety: Projects into the deep hydrophobic pocket (often exploiting the DFG-out conformation). The sulfonate ester linkage, while potentially labile, offers unique electrostatic interactions with lysine residues in the kinase catalytic cleft.

To rigorously evaluate this compound, we must deploy a multi-tiered in vitro screening cascade. Every assay described below is engineered as a self-validating system —ensuring that the data generated is free from artifacts, colloidal aggregation, or off-target cytotoxicity.

Fig 1: Multi-tiered in vitro screening workflow for oxadiazole derivatives.

Physicochemical Profiling & Assay Readiness

Before exposing biological targets to the compound, we must establish its physical behavior in aqueous environments. Sulfonate esters can be highly lipophilic, leading to colloidal aggregation which causes false-positive inhibition in biochemical assays.

Protocol: Acoustic Dispensing & Kinetic Solubility

-

Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store at -20°C in desiccant to prevent sulfonate hydrolysis.

-

Acoustic Dispensing: Utilize an Echo 550 Liquid Handler to transfer nanoliter volumes of the compound directly into the assay plates.

-

Nephelometry: Measure the kinetic solubility of the compound in PBS (pH 7.4) by detecting light scattering at 620 nm.

The Causality & Self-Validation: Why use acoustic dispensing instead of standard serial dilution? Traditional plastic pipette tips leach plasticizers (like oleamide) when exposed to high-concentration DMSO, which can artificially inflate IC50 values. Acoustic dispensing uses sound energy to move liquids, ensuring pristine compound transfer. Furthermore, nephelometry acts as a self-validating gatekeeper; if the compound aggregates at 10 µM, we restrict our biochemical assay top concentration to 5 µM, ensuring all observed inhibition is driven by true molecular binding, not colloidal trapping.

Target-Based Biochemical Screening: HTRF Kinase Assay

Given the historical success of 1,3,4-oxadiazoles against oncogenic kinases[2], we profile this compound against PIM-1 kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

Protocol: PIM-1 Kinase Inhibition

-

Enzyme Incubation: In a 384-well low-volume plate, dispense 5 µL of recombinant PIM-1 kinase. Add 50 nL of the compound (10-point dose-response) via acoustic dispensing. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 5 µL of a master mix containing ATP (at its predetermined Km to ensure competitive inhibition sensitivity) and a biotinylated peptide substrate. Incubate for 60 minutes.

-

Detection: Add 10 µL of detection buffer containing a Europium cryptate-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

-

Readout: Read the plate on a PHERAstar FSX microplate reader. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50-microsecond delay.

The Causality & Self-Validation: Conjugated aromatic systems like the oxadiazole-phenyl motif frequently exhibit intrinsic UV/Vis auto-fluorescence, which ruins standard fluorescence assays. HTRF solves this. By introducing a 50-microsecond time delay before reading, the short-lived auto-fluorescence of the compound decays completely, leaving only the long-lived Europium FRET signal. Additionally, calculating the 665/620 nm emission ratio inherently normalizes any well-to-well volume variations, making the assay internally self-validating.

Phenotypic Cellular Screening & Target Engagement

Biochemical potency is meaningless if the compound cannot cross the cell membrane or if it binds non-specifically to structural proteins. We deploy a dual-assay system in PC-3 (prostate cancer) cells [2].

Protocol 1: CellTiter-Glo (Viability)

-

Seed PC-3 cells at 2,000 cells/well in 384-well plates.

-

Treat with the compound for 72 hours.

-

Add CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP). Calculate the CC50 .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Treat live PC-3 cells with 1 µM of the compound or DMSO vehicle for 2 hours.

-

Aliquot cells into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes.

-

Lyse the cells and centrifuge at 20,000 x g to pellet denatured proteins.

-

Quantify the remaining soluble PIM-1 kinase in the supernatant via Western blot.

The Causality & Self-Validation: Phenotypic cell death (Protocol 1) does not prove the mechanism of action. The compound could be acting as a general cytotoxin (e.g., membrane disruption). CETSA (Protocol 2) bridges this gap. It operates on the thermodynamic principle that a ligand-bound protein is more resistant to heat denaturation than an unbound protein. If the compound kills the cell and induces a positive thermal shift ( ΔTm>2∘C ) in PIM-1 inside the intact cell, we have a self-validating proof of target engagement.

Fig 2: Mechanism of action for kinase-targeted 1,3,4-oxadiazole inhibitors.

In Vitro ADME & DMPK Profiling

The sulfonate ester linkage in 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is a potential liability for hydrolytic or cytochrome P450 (CYP)-mediated cleavage.

Protocol: Human Liver Microsome (HLM) Stability

-

Incubate the compound (1 µM) with pooled HLM (0.5 mg/mL) and an NADPH regenerating system at 37°C.

-

Quench the reaction at 0, 15, 30, and 60 minutes using cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

-

Centrifuge and analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

The Causality & Self-Validation: By using an internal standard spiked directly into the quench solution, we control for any variations in LC-MS/MS ionization efficiency or extraction recovery. If the compound exhibits rapid clearance ( T1/2<15 min), the data immediately dictates the next medicinal chemistry cycle: replacing the sulfonate ester with a more stable bioisostere (e.g., a sulfonamide or ether linkage) prior to in vivo animal models.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of this compound class based on rigorous in vitro screening parameters.

| Assay Category | Parameter Measured | Target / Model | Expected Range / Threshold | Validation Check |

| Physicochemical | Kinetic Solubility | PBS (pH 7.4) | > 50 µM | Nephelometry (No colloidal scatter) |

| Biochemical | Kinase Inhibition ( IC50 ) | PIM-1 / VEGFR-2 | 10 nM – 500 nM | HTRF 665/620 nm Ratio stability |

| Cellular | Cytotoxicity ( CC50 ) | PC-3 Cell Line | 0.5 µM – 5.0 µM | ATP-luminescence linearity |

| Target Engagement | Thermal Shift ( ΔTm ) | Intracellular PIM-1 | > 2.5°C shift | Soluble protein Western Blot |

| ADME | Intrinsic Clearance ( CLint ) | Human Liver Microsomes | < 40 µL/min/mg | Internal Standard Recovery > 90% |

References

- Title: 2-(acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate 1018055-06-5 wiki (Includes CAS 240115-65-5 profile)

- Source: PubMed (European Journal of Medicinal Chemistry)

- Source: PubMed (Journal of Enzyme Inhibition and Medicinal Chemistry)

"application of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate in medicinal chemistry"

As a Senior Application Scientist, this guide provides an in-depth look at the medicinal chemistry applications of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate and its analogs. Given the limited specific literature on the exact titular compound, this document will focus on a closely related, well-characterized class of compounds—5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides—which have demonstrated significant potential as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[1] This class of compounds is structurally analogous and provides a strong foundation for understanding the therapeutic potential and experimental protocols relevant to the broader class of 1,3,4-oxadiazole-containing benzenesulfonates.

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which contributes to its diverse pharmacological activities.[2][3] These derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[4][5][6][7]

This guide will delve into the synthesis, mechanism of action, and detailed protocols for evaluating the biological activity of these compounds, with a specific focus on their application as MAO-B inhibitors for potential therapeutic use in neurodegenerative diseases like Parkinson's disease.[1]

Synthetic Strategy for 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in medicinal chemistry.[2][8][9][10][11] A common and effective method involves the cyclodehydration of N,N'-diacylhydrazine precursors.[1][9] This approach offers high yields and versatility in introducing various substituents onto the aryl rings.

Protocol for Synthesis

This protocol is adapted from the synthesis of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides.[1]

Step 1: Synthesis of N,N'-Diacylhydrazines (Intermediate)

-

To a solution of the desired substituted benzoic acid hydrazide (1 mmol) in an appropriate solvent such as pyridine or dimethylformamide (DMF), add the corresponding substituted benzenesulfonyl chloride (1.1 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure N,N'-diacylhydrazine.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

-

Treat the N,N'-diacylhydrazine (1 mmol) with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][9][10] The reaction is typically performed in excess reagent which also acts as the solvent.

-

Reflux the mixture for 2-4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice to decompose the excess dehydrating agent.

-

The solid product that precipitates is filtered, washed thoroughly with water until neutral, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide.

Characterization: The synthesized compounds should be characterized by standard analytical techniques such as melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[7][11]

Caption: Workflow for the in vitro MAO-B fluorometric inhibition assay.

Quantitative Data Summary

The following table summarizes the MAO-B inhibitory activity for a series of representative 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides, demonstrating the potential of this scaffold.

| Compound ID | R¹ (on benzenesulfonamide) | R² (on phenyl) | MAO-B IC₅₀ (µM) |

| 1 | 4-H | 4-OCH₃ | > 10 |

| 2 | 4-H | 4-Cl | 0.0027 |

| 3 | 3-H | 4-F | 0.12 |

| 4 | 4-CH₃ | 4-Cl | 0.0045 |

Data is hypothetical and for illustrative purposes, based on trends observed in the literature. [1]

Structure-Activity Relationship (SAR) Insights

From the available literature, several SAR trends can be deduced for this class of compounds as MAO-B inhibitors:

-

Position of the Sulfonamide Group: Compounds with the sulfonamide group at the 4-position of the benzene ring are generally more potent MAO-B inhibitors than those with the sulfonamide at the 3-position. [1]* Substitution on the Phenyl Ring: The nature and position of the substituent on the 5-phenyl ring significantly influence the inhibitory activity. Electron-withdrawing groups, such as halogens, at the 4-position of the phenyl ring tend to enhance potency. [1]

Conclusion

Sources

- 1. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 9. mdpi.com [mdpi.com]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate as a Dual-Target Enzyme Inhibitor

Executive Summary & Pharmacophore Rationale

The compound 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate (CAS: 240115-65-5) represents a highly specialized molecular scaffold in medicinal chemistry[1],[2]. The rational design of this molecule leverages two distinct pharmacophoric elements:

-

The 1,3,4-Oxadiazole Core: Acts as a metabolically stable bioisostere for amides and esters. It provides critical hydrogen-bond acceptor sites necessary for anchoring the molecule within the FAD-dependent active site of monoamine oxidases.

-

The 4-Methoxybenzenesulfonate Moiety: Provides significant steric bulk and hydrophobic character. This allows the molecule to effectively occupy the hydrophobic specificity pocket of Aldose Reductase (ALR2) and the substrate cavity of Monoamine Oxidase B (MAO-B).

Because of these structural features, this compound is an ideal candidate for dual-target inhibition profiling against MAO-B (implicated in neurodegeneration) and ALR2 (implicated in diabetic complications). This application note provides self-validating, step-by-step protocols for evaluating its enzymatic inhibitory efficacy.

Caption: Inhibitory action of the oxadiazole derivative on the Polyol pathway and monoamine degradation.

In Vitro Enzyme Inhibition Protocols

Protocol A: High-Throughput Fluorometric Assay for MAO-B Inhibition

Causality & Assay Design: This assay utilizes kynuramine as a non-selective MAO substrate. Upon oxidative deamination by MAO-B, kynuramine is converted to an intermediate that spontaneously cyclizes to 4-hydroxyquinoline (4-HQ)[3]. 4-HQ is highly fluorescent in an alkaline environment. The addition of NaOH serves a dual purpose: it completely terminates the enzymatic reaction and deprotonates 4-HQ to maximize its fluorescent quantum yield[4].

Self-Validating Controls:

-

Positive Control: Selegiline (a known selective MAO-B inhibitor)[3].

-

Negative Control: 1% DMSO vehicle.

-

Background Blank: Reaction mixture lacking the enzyme to subtract any auto-fluorescence generated by the test compound itself.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH strictly to 7.4 to maintain optimal MAO-B folding and activity[4].

-

Reagent Setup: Prepare recombinant human MAO-B to a working concentration of 12.5 µg/mL and kynuramine to 50 µM in the assay buffer[4].

-

Compound Dilution: Dissolve 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate in 100% DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.01 µM to 100 µM. Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation[5].

-

Pre-incubation: In a 96-well black opaque microplate, combine 18.75 µL of the MAO-B solution, 1.5 µL of the test compound, and buffer to reach a volume of 50 µL. Incubate at 37°C for 15 minutes[4]. Rationale: Pre-incubation allows the bulky benzenesulfonate moiety time to establish equilibrium within the active site, capturing potential slow-binding kinetics.

-

Reaction Initiation: Add 25 µL of the kynuramine substrate to each well (Total volume = 75 µL). Incubate at 37°C for exactly 20 minutes[4].

-

Termination: Rapidly add 28 µL of 2N NaOH to all wells to stop the reaction[4].

-

Readout: Measure the fluorescence using a microplate reader set to an excitation wavelength of 320 nm and an emission wavelength of 380 nm[4].

Protocol B: Spectrophotometric Assay for Aldose Reductase (ALR2) Inhibition

Causality & Assay Design: ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol. This continuous kinetic assay indirectly measures ALR2 activity by monitoring the depletion of the cofactor NADPH, which absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not[6]. DL-glyceraldehyde is utilized as a highly efficient surrogate substrate for glucose to accelerate the reaction rate[7].

Self-Validating Controls:

-

Background Blank: Reaction mixture lacking DL-glyceraldehyde to account for baseline, non-specific NADPH oxidation[7].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 0.067 M sodium phosphate buffer and adjust the pH to 6.2. Rationale: ALR2 exhibits its maximum catalytic efficiency in a slightly acidic environment[6],[7].

-

Reagent Setup: Prepare recombinant human ALR2 (5 µg/mL), NADPH (0.2 mM), and DL-glyceraldehyde (0.25 mM) in the pH 6.2 assay buffer[8].

-

Pre-incubation: In a 96-well UV-transparent microplate, combine the ALR2 enzyme, NADPH, and the serially diluted test compound. Incubate at 25°C for 15 minutes[8].

-

Reaction Initiation: Add the DL-glyceraldehyde substrate to initiate the reduction reaction[8].

-

Kinetic Readout: Immediately transfer the plate to a UV-Vis microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 5 minutes at 25°C, taking readings every 30 seconds[8],[7].

-

Data Extraction: Calculate the initial velocity ( V0 ) from the strictly linear portion of the absorbance decay curve.

Caption: Workflow for dual-target evaluation of the oxadiazole derivative.

Data Presentation & Kinetic Profiling

To determine the exact mechanism of action, a Lineweaver-Burk double-reciprocal plot ( 1/V vs. 1/[S] ) must be constructed using varying concentrations of the substrate (e.g., DL-glyceraldehyde from 0.1 to 1.0 mM) against fixed concentrations of the inhibitor[5].

-

Competitive Inhibition: Lines intersect at the y-axis ( 1/Vmax remains unchanged, Km increases).

-

Non-Competitive Inhibition: Lines intersect at the x-axis ( Km remains unchanged, Vmax decreases).

Quantitative Data Summary Table

Note: The following table represents the structured format for capturing the quantitative profiling of the compound against standard controls.

| Compound / Control | Target Enzyme | Assay Readout | IC₅₀ (µM) | Inhibition Mode | Ki (µM) |

| 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate | MAO-B | Fluorometric (320/380 nm) | [Experimental] | [From Plot] | [Calculated] |

| Selegiline (Positive Control) | MAO-B | Fluorometric (320/380 nm) | 0.04 - 0.08 | Irreversible | N/A |

| 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate | ALR2 | Spectrophotometric (340 nm) | [Experimental] | [From Plot] | [Calculated] |

| Quercetin (Positive Control) | ALR2 | Spectrophotometric (340 nm) | 2.34 | Competitive | 1.85 |

References

-

Guidechem. "2-(acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate 1018055-06-5 wiki". 1

-

Key Organics. "Safety Data Sheet - 240115-65-5". 2

-

Benchchem. "Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4". 6

-

Eurofins Discovery. "Aldose Reductase Human Enzymatic LeadHunter Assay". 8

-

Tandfonline. "In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones". 7

-

ResearchGate. "A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B". 3

-

NIH.gov (PMC). "Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants".4

-

NIH.gov (PMC). "Aldose Reductase Inhibitory Activity of Compounds from Zea mays L". 5

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Note: Fluorescence Properties and Sensing Mechanisms of 1,3,4-Oxadiazole Derivatives

Prepared By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Photophysical Superiority of 1,3,4-Oxadiazoles

In the development of advanced optoelectronic materials and chemosensors, 1,3,4-oxadiazole derivatives have emerged as privileged scaffolds. Characterized by an electron-deficient five-membered heterocyclic core, these molecules exhibit exceptionally high photoluminescence quantum yields, robust thermal stability, and deep-blue emission profiles[1][2].

For sensing applications, the structural geometry of 1,3,4-oxadiazole is uniquely advantageous. The presence of unshared electron pairs on the nitrogen and oxygen atoms provides highly pre-organized coordination sites for transition metal ions[1]. When integrated with macrocyclic receptors (e.g., calix[4]crowns) or polyamine chains, the oxadiazole unit acts as a highly sensitive signal transducer, translating microscopic metal-ligand binding events into macroscopic, quantifiable optical signals.

Mechanistic Causality in Fluorescence Sensing

To design a reliable assay, one must understand the causality behind the optical response. 1,3,4-oxadiazole sensors typically operate via three primary photophysical pathways depending on the electronic nature of the target analyte:

-

Photo-induced Electron Transfer (PET): Often utilized for the detection of paramagnetic transition metals (e.g., Cu²⁺, Co²⁺). The binding of the metal ion facilitates a non-radiative electron transfer from the excited oxadiazole fluorophore to the unfilled d-orbitals of the metal, resulting in rapid fluorescence quenching ("Turn-OFF")[1][3].

-

Chelation-Enhanced Fluorescence (CHEF): Utilized for diamagnetic ions (e.g., Zn²⁺, Cd²⁺). Binding restricts the rotational and vibrational degrees of freedom (such as C=N isomerization) of the ligand. This rigidification blocks non-radiative decay pathways, yielding a dramatic emission enhancement ("Turn-ON")[3][4].

-

Intramolecular Charge Transfer (ICT): When the electron-withdrawing oxadiazole is paired with an electron-donating group (forming a push-pull system), metal binding alters the electron density distribution. This triggers a measurable bathochromic (red) or hypsochromic (blue) shift in the emission spectrum, enabling ratiometric sensing.

Photophysical mechanisms governing 1,3,4-oxadiazole fluorescence sensing.

Quantitative Performance Benchmarks

The table below summarizes the validated photophysical properties and detection limits (LOD) of various 1,3,4-oxadiazole architectures across different solvent systems.

| Sensor Architecture | Target Ion | Sensing Mechanism | LOD (μM) | Optimal Solvent System | Ref |

| Calix[4]crown-1,3,4-oxadiazole | Cu²⁺ | PET (Turn-OFF) | ~0–20 (Linear Range) | CH₂Cl₂ / CH₃CN (1000:1) | [1] |

| Fluorinated Poly(1,3,4-oxadiazole) | Cu²⁺ | PET (Turn-OFF) | 8.53 | Tetrahydrofuran (THF) | [5] |

| Azomethine-1,3,4-oxadiazole | Co²⁺ | PET (Turn-OFF) | < 1.0 (93.37% Quenching) | Tetrahydrofuran (THF) | [3] |

| 2,5-Diphenyl[1,3,4]oxadiazole | Zn²⁺ | CHEF (Turn-ON) | < 1.0 | Aqueous (pH 7.4) | [4] |

Standard Operating Protocols: Fluorescence Titration & Validation

To ensure reproducibility and scientific integrity, the following protocols establish a self-validating system for evaluating 1,3,4-oxadiazole sensors.

Protocol A: Preparation of Sensor and Analyte Solutions

Causality Note: 1,3,4-oxadiazoles are inherently hydrophobic. Selecting the correct solvent (e.g., THF or CH₂Cl₂) is critical to prevent Aggregation-Caused Quenching (ACQ), which can artificially suppress baseline fluorescence and skew PET measurements[1][5].

-

Stock Sensor Solution: Weigh the purified 1,3,4-oxadiazole derivative and dissolve it in spectroscopic-grade THF to achieve a primary stock concentration of 1.0×10−3 M. Sonicate for 10 minutes to ensure complete homogenization.

-

Working Sensor Solution: Dilute the stock solution to a working concentration of 1.0×10−5 M using the same solvent.

-

Metal Ion Solutions: Prepare 1.05×10−3 M aqueous or methanolic solutions of target metal salts (e.g., CuCl₂, CoCl₂, ZnSO₄).

-

pH Control (If applicable): For sensors operating in aqueous media (e.g., Zn²⁺ detection), buffer the solution to pH 7.4 using 10 mM HEPES. Do not use phosphate buffers, as they precipitate transition metals.

Protocol B: Steady-State Fluorescence Titration

-

Transfer exactly 2.5 mL of the working sensor solution ( 1.0×10−5 M) into a 10 mm path-length quartz cuvette.

-

Record the baseline emission spectrum. Set the excitation wavelength ( λex ) to the molecule's isosbestic absorption point (typically 330–350 nm) to minimize inner-filter effects.

-

Using a high-precision microliter syringe, sequentially add 0 to 1500 μL aliquots of the metal ion solution.

-

After each addition, mix thoroughly and incubate for 2 minutes to reach thermodynamic equilibrium before recording the emission spectrum.

Protocol C: Data Validation and Stoichiometry (Job's Plot)

A reliable protocol must internally validate the binding model.

-

Stern-Volmer Analysis: Plot (F0/F)−1 versus [MetalIon] . A linear fit confirms dynamic/static quenching, while an upward curvature indicates a combination of both.

-

Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total concentration of [Sensor] + [Metal] is kept constant (e.g., 5.0×10−5 M), but the molar fraction ( X ) varies from 0 to 1.

-

Plot the change in fluorescence intensity ( ΔF ) against the molar fraction. The x-coordinate of the maximum ΔF dictates the stoichiometry (e.g., X=0.5 indicates a 1:1 complex; X=0.33 indicates a 1:2 complex)[3].

Step-by-step experimental workflow for fluorescence titration and data validation.

Troubleshooting & Field-Proven Insights

-

False Positives via Protonation: The nitrogen atoms on the 1,3,4-oxadiazole ring are susceptible to protonation at low pH. Protonation intrinsically quenches fluorescence via internal charge transfer disruption. Always run a pH titration blank to establish the sensor's stable pH window[4].

-

Competitive Ion Interference: Transition metals often compete for the same coordination geometry. If cross-reactivity with Ni²⁺ or Cd²⁺ is observed during Cu²⁺ or Zn²⁺ sensing, consider incorporating steric bulk (e.g., calixarene scaffolds) to physically exclude larger/competing ionic radii from the oxadiazole binding pocket[1].

-

Inner-Filter Effect (IFE): If the metal ion complex exhibits strong UV-Vis absorption at the excitation or emission wavelength of the oxadiazole, the observed quenching may be an optical artifact rather than true PET. Always correct fluorescence data using the standard IFE equation based on concurrent UV-Vis absorbance readings.

References

-

A Novel Calix[4]Crown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II) Ion Detection. Frontiers in Chemistry.[Link]

-

Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review. PubMed.[Link]

-

Spectroscopic Recognition of Metal Ions and Non-Linear Optical (NLO) Properties of Some Fluorinated Poly(1,3,4-Oxadiazole-Ether)s. MDPI.[Link]

-

Sensing of Co and Cu Ions Using Dimethylamino-functionalized Poly(azomethine-1,3,4-oxadiazole)s. ResearchGate.[Link]

-

Efficient Fluorescent Sensors Based on 2,5-Diphenyl[1,3,4]oxadiazole: A Case of Specific Response to Zn(II) at Physiological pH. Inorganic Chemistry (ACS Publications).[Link]

Sources

- 1. Frontiers | A Novel Calix[4]Crown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II) Ion Detection [frontiersin.org]

- 2. Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of 1,3,4-Oxadiazole Libraries

Introduction: The 1,3,4-Oxadiazole Scaffold as a Privileged Motif in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties contribute to a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[1][2][3] The stability of the 1,3,4-oxadiazole core and its capacity for diverse substitutions make it a "privileged scaffold" in drug design.[2][5] This scaffold can act as a bioisostere for amide and ester groups, often leading to improved metabolic stability and pharmacokinetic profiles.[6] The synthesis of large and diverse libraries of 1,3,4-oxadiazole derivatives has become a key strategy in the quest for novel therapeutic agents.[7][8][9] High-throughput screening (HTS) provides a rapid and efficient means to systematically evaluate these extensive compound collections to identify initial "hit" compounds with desired biological activities.[10][11][12]

This guide provides a comprehensive overview of the experimental setup for HTS of 1,3,4-oxadiazole libraries, from assay development and miniaturization to data analysis and hit validation. The protocols and insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful screening paradigm.

The Foundation of a Successful Screen: Assay Development and Miniaturization

The success of any HTS campaign hinges on the development of a robust, reliable, and cost-effective assay. The primary goals of assay development are to create a sensitive and reproducible method that can be miniaturized and automated.[10][13]

Selecting the Appropriate Assay Format

The choice of assay format depends on the biological question being addressed. Assays can be broadly categorized as:

-

Biochemical Assays: These assays utilize purified components, such as enzymes or receptors, to measure the direct interaction of a compound with its molecular target.[14] They are generally simpler to develop and less prone to off-target effects.

-

Cell-Based Assays: These assays use living cells and provide a more physiologically relevant context by assessing a compound's effect on a biological pathway or cellular phenotype.[14] They can provide insights into a compound's cell permeability and potential cytotoxicity.

Common detection technologies used in HTS include fluorescence, luminescence, and absorbance-based methods.[10] The selection of a specific technology should be guided by the assay principle and the need for a strong signal-to-background ratio.

The Imperative of Miniaturization and Automation

A major trend in HTS is the miniaturization of assay volumes, moving from traditional 96-well plates to 384-, 1536-, and even 3456-well formats.[11][15] The primary drivers for this shift are:

-

Cost Reduction: Miniaturization significantly reduces the consumption of expensive reagents and precious compounds from the 1,3,4-oxadiazole library.[15][16]

-

Increased Throughput: A higher well density allows for the screening of more compounds in a shorter amount of time.[15]

-

Reduced Waste: Smaller assay volumes lead to a decrease in plastic and chemical waste, promoting a greener laboratory environment.[15]

Miniaturization is intrinsically linked to automation.[15] Robotic liquid handlers are essential for accurately and precisely dispensing the minuscule volumes required in high-density plates.[12]

Assay Validation: Ensuring a Self-Validating System

Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure its reliability. A key statistical parameter used for this purpose is the Z'-factor.[12]

Z'-Factor Calculation: The Z'-factor is a measure of the statistical effect size and is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

μ_p = mean of the positive control

-

σ_p = standard deviation of the positive control

-

μ_n = mean of the negative control

-

σ_n = standard deviation of the negative control

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent assay |

| 0 to 0.5 | Marginal assay |

| < 0 | Unacceptable assay |

An assay with a Z'-factor greater than 0.5 is generally considered robust and suitable for HTS.[12]

High-Throughput Screening Workflow: From Library to Hits

The HTS process is a highly orchestrated workflow that integrates automated systems for liquid handling, incubation, and detection.[11]

Protocol: High-Throughput Screening of a 1,3,4-Oxadiazole Library for Kinase Inhibition

This protocol provides a generalized example for a 384-well, fluorescence-based biochemical assay to identify inhibitors of a specific kinase.

Materials:

-

1,3,4-Oxadiazole library (10 mM in DMSO)

-

Kinase enzyme

-

Kinase substrate (e.g., a fluorescently labeled peptide)

-

ATP

-

Assay buffer

-

Stop solution

-

Positive control (known kinase inhibitor)

-

Negative control (DMSO)

-

384-well, low-volume, black assay plates

-

Automated liquid handler

-

Microplate reader with fluorescence detection capabilities

Methodology:

-

Compound Plating:

-

Using an acoustic liquid handler, transfer 20 nL of each compound from the 1,3,4-oxadiazole library stock plates to the corresponding wells of the 384-well assay plates.

-

Add 20 nL of the positive control and DMSO to designated control wells.

-

-

Enzyme Addition:

-

Prepare a solution of the kinase enzyme in assay buffer at 2X the final desired concentration.

-

Using an automated dispenser, add 5 µL of the enzyme solution to each well of the assay plates.

-

Briefly centrifuge the plates to ensure the contents are at the bottom of the wells.

-

-

Initiation of Reaction:

-

Prepare a solution containing the kinase substrate and ATP in assay buffer at 2X their final desired concentrations.

-

Add 5 µL of the substrate/ATP solution to each well to initiate the kinase reaction. The final assay volume is 10 µL.

-

The final concentration of the 1,3,4-oxadiazole compounds is 20 µM, and the final DMSO concentration is 0.2%.

-

-

Incubation:

-

Incubate the assay plates at room temperature for 60 minutes. The optimal incubation time should be determined during assay development.

-

-

Reaction Termination and Signal Detection:

-

Add 5 µL of stop solution to each well to quench the kinase reaction.

-

Read the plates on a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.

-

Data Analysis and Hit Validation: From Raw Data to Confirmed Hits

The large volume of data generated from an HTS campaign requires systematic analysis to identify genuine "hits."

Data Normalization and Hit Selection

Raw data from the plate reader must be normalized to account for systematic errors, such as plate-to-plate variability or edge effects.[17] A common method is to normalize the data based on the positive and negative controls on each plate, converting the raw signal into a percentage inhibition value.

Hits are typically selected based on a predefined threshold. For example, all compounds that exhibit an inhibition greater than three standard deviations from the mean of the sample population (Z-score > 3) or a percentage inhibition above a certain cutoff (e.g., >50%) may be considered primary hits.

Hit Confirmation and Counterscreening

Primary hits must be subjected to further testing to confirm their activity and rule out false positives.[11]

-

Hit Confirmation: The activity of the primary hits is re-tested under the same assay conditions.

-

Counterscreens: These assays are designed to identify compounds that interfere with the assay technology itself, such as autofluorescent compounds or assay-specific enzyme inhibitors.

Dose-Response Analysis and Potency Determination

Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves generating a dose-response curve by plotting the compound's activity against its concentration.

| Parameter | Description |

| IC50/EC50 | The concentration of a compound that elicits a 50% response (inhibition or activation). |

| Hill Slope | A measure of the steepness of the dose-response curve, which can provide insights into the binding cooperativity. |

| Maximal Effect | The maximum response achievable by the compound. |

Troubleshooting Common HTS Issues

Even with careful planning, challenges can arise during an HTS campaign. The following table outlines some common problems and potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Well-to-Well Variability | Inconsistent liquid handling; cell clumping; reagent instability. | Calibrate and maintain liquid handlers; optimize cell suspension and dispensing techniques; check reagent stability and preparation.[18] |

| Edge Effects | Evaporation from wells at the plate edges; temperature gradients across the plate. | Use plates with lids; ensure proper sealing; maintain a humidified environment in the incubator; allow plates to equilibrate to room temperature before adding reagents.[16][18] |

| High Rate of False Positives | Compound autofluorescence or light scattering; non-specific inhibition. | Implement counterscreens to identify interfering compounds; perform hit confirmation with orthogonal assays.[11] |

| Low Z'-Factor | Small dynamic range of the assay; high variability in controls. | Optimize reagent concentrations and incubation times to maximize the signal window; ensure consistent handling of control wells. |

Conclusion

High-throughput screening of 1,3,4-oxadiazole libraries is a powerful strategy for identifying novel chemical starting points for drug discovery programs. A successful HTS campaign is built upon a foundation of meticulous assay development, robust automation, and rigorous data analysis. By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS and unlock the therapeutic potential of the 1,3,4-oxadiazole scaffold.

References

-

[Synthesis and Screening of New[7][8][19]Oxadiazole,[7][10][19]Triazole, and[7][10][19]Triazolo[4,3-b][7][10][19]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega.]([Link])

Sources

- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. japsonline.com [japsonline.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. afasci.com [afasci.com]

- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmtech.com [pharmtech.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. research.wur.nl [research.wur.nl]

- 14. researchgate.net [researchgate.net]

- 15. findarticles.com [findarticles.com]

- 16. focus.gbo.com [focus.gbo.com]

- 17. researchgate.net [researchgate.net]

- 18. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Technical Support Center: Purification Challenges of 2-Phenyl-1,3,4-Oxadiazole Derivatives

Welcome to the Technical Support Center for heterocyclic synthesis. The purification of 2-phenyl-1,3,4-oxadiazole derivatives is notoriously challenging due to the structural similarities between the desired product, unreacted precursors (such as diacylhydrazines or acylhydrazones), and reaction-specific byproducts.

This guide provides drug development professionals and synthetic chemists with root-cause analyses, quantitative impurity profiles, and self-validating standard operating procedures (SOPs) to isolate high-purity oxadiazoles.

Synthesis & Purification Logical Workflow

Workflow for the synthesis and purification of 2-phenyl-1,3,4-oxadiazole derivatives.

Diagnostic Dashboard: Impurity Profiling

Different synthetic routes generate distinct impurity profiles. Use the table below to anticipate the quantitative yield and primary contaminants based on your chosen methodology.

| Synthetic Route | Reagents | Typical Yield | Major Byproducts / Impurities | Polarity vs. Product (ΔRf) | Primary Purification Method |

| Dehydrative Cyclization | POCl 3 or SOCl 2 | 70–90% | Unreacted diacylhydrazine, phosphoric acid tars | Higher (strong H-bonding) | Aqueous basic workup + Recrystallization |

| Oxidative Cyclization | I 2 / K 2 CO 3 or FeBr 3 /H 2 O 2 | 75–85% | Unreacted acylhydrazone | Similar (ΔRf < 0.15) | Flash Column Chromatography |

| Desulfurization | TBTU / DIEA | ~85% | Tetramethylthiourea, 1,3,4-thiadiazole | Variable | Column Chromatography |

| Mild Dehydration | NIITP / PPh 3 O | 69–87% | Triphenylphosphine oxide (TPPO) | Similar (streaking, ΔRf ~0.2) | Cold ether trituration + Chromatography |

Root-Cause Analysis & Troubleshooting (FAQ)

Q1: Why does my 2-phenyl-1,3,4-oxadiazole co-elute with the unreacted diacylhydrazine precursor during silica gel chromatography? Causality: Diacylhydrazines possess strong hydrogen-bond donors (NH-NH) that interact heavily with the silanol groups on silica gel, causing significant peak tailing. If the eluent system is too polar (e.g., >50% Ethyl Acetate), the tailing precursor will co-elute with the moderately polar oxadiazole. Solution: Exploit the solubility difference rather than chromatography. Diacylhydrazines are generally poorly soluble in cold non-polar solvents. Perform a recrystallization from hot ethanol or an ethyl acetate/hexane mixture, which is highly effective for solid 1,3,4-oxadiazole derivatives[1].

Q2: I am using POCl 3 for the cyclization of benzohydrazide derivatives, but my crude NMR shows significant ring-opened impurities. How do I resolve this? Causality: Phosphorus oxychloride acts as both the solvent and the dehydrating agent, requiring heating to 80 °C for 4–7 hours to drive the reaction[2]. The reaction proceeds via an imidoyl chloride intermediate. If the reaction is quenched while hot, or if insufficient ice is used, the exothermic hydrolysis of excess POCl 3 generates concentrated HCl and high localized heat. This acidic, thermal shock hydrolyzes the oxadiazole ring back to the diacylhydrazine. Solution: Remove excess POCl 3 under reduced pressure before the aqueous quench. Quench the remaining residue strictly in a slurry of crushed ice and immediately neutralize with saturated NaHCO 3 to prevent acid-catalyzed ring opening.

Q3: How can I efficiently remove triphenylphosphine oxide (TPPO) when using NIITP-based dehydrating conditions? Causality: When utilizing non-isocyanoiminotriphenylphosphorane (NIITP) for mild dehydration, TPPO is generated as a stoichiometric byproduct[3]. TPPO features a highly polarized P=O bond that interacts strongly with silica gel, causing it to streak across multiple fractions and overlap with the 1,3,4-oxadiazole product. Solution: Utilize a precipitation strategy prior to chromatography. Suspend the crude mixture in cold diethyl ether or a Hexane/EtOAc (8:2) mixture. TPPO is highly insoluble in cold non-polar solvent mixtures and will precipitate as a white solid, while the 2-phenyl-1,3,4-oxadiazole remains in solution.

Q4: When synthesizing 2-amino-5-phenyl-1,3,4-oxadiazoles from thiosemicarbazides, I get a mixture of oxadiazole and thiadiazole. How do I prevent this? Causality: The cyclization of thiosemicarbazides is ambidentate. Desulfurization leads to the oxadiazole, while dehydration leads to the thiadiazole. Harsh acidic conditions thermodynamically favor the elimination of water, yielding the thiadiazole byproduct. Solution: Shift the chemoselectivity by using specific desulfurizing coupling agents. Using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) favors the formation of the 2-amino-1,3,4-oxadiazole by selectively activating the sulfur moiety for elimination, avoiding thiadiazole contamination[4].

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Aqueous Quench & Recrystallization (POCl 3 Route)

Designed to prevent acid-catalyzed ring opening and isolate solid oxadiazoles.

-

Concentration: Post-reaction, remove excess POCl 3 via rotary evaporation under reduced pressure.

-

Thermal Shock Prevention: Dissolve the resulting viscous residue in a minimal amount of cold dichloromethane (DCM).

-

Neutralization: Slowly add the DCM solution dropwise to a vigorously stirred beaker of crushed ice and saturated aqueous NaHCO 3 .

-

Validation Checkpoint: Dip a glass rod into the aqueous layer and spot on pH paper; a pH of 7–8 confirms complete neutralization of phosphoric acid byproducts, ensuring the oxadiazole ring remains intact.

-

-

Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate.

-

Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath.

-

Validation Checkpoint: Filter the crystals and determine the melting point. Pure 2-phenyl-1,3,4-oxadiazole presents as a yellow solid with a sharp melting point of 33–34 °C[5].

-

SOP 2: TPPO Trituration & Flash Chromatography (NIITP / Appel-type Routes)

Designed to remove streaking phosphorus byproducts prior to column loading.

-

Solvent Exchange: Concentrate the crude reaction mixture to complete dryness.

-

Trituration: Suspend the solid in a cold mixture of Hexane/EtOAc (8:2, v/v). Sonicate for 5 minutes, then chill in an ice bath for 30 minutes.

-

Validation Checkpoint: Spot the suspension and the filtered liquid on a TLC plate (Hexane/EtOAc 7:3) visualized under UV (254 nm). The solid should show a dominant spot at R f ~0.1 (TPPO), while the filtrate contains the product at R f ~0.4.

-

-

Filtration: Filter the suspension through a Celite pad to remove the precipitated TPPO.

-

Chromatography: Concentrate the filtrate and load it onto a silica gel column. Elute using a gradient of 5% to 20% ethyl acetate in hexane. Monitor fractions by TLC and pool those containing the pure oxadiazole.

References

-

BenchChem. "Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives." BenchChem. 1

-

Arabian Journal of Chemistry. "Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives." ScienceDirect. 2

-

ACS Publications. "Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)–H or C(sp)–H Bond." The Journal of Organic Chemistry. 5

-

PMC. "A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids." NIH. 3

-

Luxembourg Bio Technologies. "A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU." Tetrahedron. 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: Stability of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate

Welcome to the technical support guide for 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate. This document is intended for researchers, scientists, and drug development professionals who may encounter stability challenges during experimental work with this molecule. By understanding the inherent chemical properties of its constituent functional groups—the 1,3,4-oxadiazole ring and the aryl sulfonate ester—we can anticipate, diagnose, and resolve common stability issues.

This guide is structured into two main sections:

-

Frequently Asked Questions (FAQs): For quick answers to common problems.

-

In-Depth Troubleshooting Guide: For systematic investigation of complex degradation issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: My compound shows a new, more polar peak on HPLC after being stored in a methanol/water solution. What is likely happening?

A: The most probable cause is the hydrolysis of the aryl sulfonate ester linkage. Sulfonate esters are susceptible to hydrolysis, which cleaves the ester bond to form 4-methoxybenzenesulfonic acid and 2-(1,3,4-Oxadiazol-2-yl)phenol. Both of these degradation products are significantly more polar than the parent compound, resulting in earlier elution times (new peaks) on a reverse-phase HPLC column. The rate of this hydrolysis is influenced by pH and temperature.[1][2]

Q2: I've noticed a gradual loss of the parent compound's peak area in my chromatograms over a few days, even when stored in a reputable solvent like acetonitrile. Why?

A: While acetonitrile (ACN) is a relatively inert solvent, two factors could be at play:

-

Trace Water Content: Even high-purity solvents can contain trace amounts of water, which can be sufficient to cause slow hydrolysis of the sensitive sulfonate ester over time.[3]

-

Photodegradation: If the solution is exposed to ambient or UV light, photodegradation could occur. While the 1,3,4-oxadiazole ring is generally stable, aromatic systems can be susceptible to photolytic reactions.[4][5] It is recommended to store solutions in amber vials or protected from light.

Q3: Is the 1,3,4-oxadiazole ring itself a point of instability?

A: The 1,3,4-oxadiazole ring is a stable, aromatic heterocycle and is generally robust under most neutral and moderately acidic or oxidative conditions.[6][7][8] Unlike some of its isomers, the 1,3,4-oxadiazole does not readily undergo ring-opening reactions.[7][9] However, under harsh alkaline conditions (e.g., concentrated NaOH), nucleophilic attack and subsequent ring cleavage can occur, though this is less common than the hydrolysis of the sulfonate ester.[8]

Q4: What are the ideal short-term storage conditions for this compound in solution?

A: For short-term storage (up to 72 hours), we recommend the following:

-

Solvent: Anhydrous aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF).

-

Temperature: ≤ 4°C to minimize the rate of any potential degradation reactions.

-

Container: Amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation or moisture ingress.

-

pH: Avoid acidic or basic additives in the solvent unless required for a specific experiment. The compound is expected to be most stable at a neutral pH.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous ACN or THF | Aprotic nature minimizes risk of hydrolysis/solvolysis. |

| Temperature | ≤ 4°C (Refrigerated) | Reduces kinetic rate of all potential degradation pathways. |

| pH | Neutral (Unbuffered) | Sulfonate ester hydrolysis is catalyzed by both acid and base. |

| Light | Protect from light | Prevents potential photodegradation. |

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues. The core of this process is a well-designed Forced Degradation Study , which intentionally exposes the compound to harsh conditions to rapidly identify its vulnerabilities.[10]

Issue: Unexplained loss of purity or appearance of new peaks in analytical data (e.g., HPLC, LC-MS).

This troubleshooting workflow helps to systematically identify the root cause of the observed degradation.

Caption: Troubleshooting workflow for stability issues.

Protocol: Forced Degradation Study

A forced degradation study is essential to pinpoint the specific vulnerabilities of the molecule.[10][11][12] This involves subjecting solutions of the compound to various stress conditions and analyzing the outcomes, typically by HPLC.

Objective: To identify the degradation pathways for 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate.

Materials:

-

Parent compound

-

HPLC-grade water, acetonitrile (ACN)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a C18 column and PDA/UV detector[13]

Procedure:

-

Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

-

Set Up Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Stress: 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Photolytic Stress: Expose the control solution (compound in ACN/water) to direct UV light (e.g., 254 nm) for 24 hours. Keep a parallel sample wrapped in foil as a dark control.

-

-

Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Dilute all samples appropriately with the mobile phase and analyze by RP-HPLC.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control.

-

A decrease in the main peak's area and the appearance of new peaks indicate degradation.

-

The conditions that cause significant degradation reveal the molecule's primary instabilities.

-

Interpreting the Results: Likely Degradation Pathways

Based on the known chemistry of aryl sulfonate esters and 1,3,4-oxadiazoles, the following outcomes are expected.

Caption: Predicted degradation pathways of the target molecule.

1. Hydrolysis of the Sulfonate Ester:

-

Mechanism: This is the most likely degradation route. The ester linkage is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acid and base.[1][2] The hydrolysis reaction can proceed through either a concerted or a stepwise mechanism.[1][2][14]

-

Observation: In the forced degradation study, you should see significant degradation in both the 0.1 M HCl and 0.1 M NaOH samples, especially at elevated temperatures. The degradation will result in two main products: 2-(1,3,4-Oxadiazol-2-yl)phenol and 4-methoxybenzenesulfonic acid.

-

Solution: To prevent this, work in anhydrous aprotic solvents whenever possible. If aqueous solutions are necessary, use them at a neutral pH and keep them cold. Avoid prolonged storage in protic solvents like methanol or ethanol, as solvolysis can also occur.[3]

2. Ring Stability:

-

Mechanism: The 1,3,4-oxadiazole ring is an electron-deficient aromatic system, making it resistant to electrophilic attack and generally stable.[8] Computational studies have shown the 1,3,4-isomer to be the most stable among oxadiazoles.[6]

-

Observation: Little to no degradation is expected under acidic, mild oxidative, or photolytic stress conditions for the oxadiazole ring itself.[4][5] Significant degradation attributable to ring cleavage would likely only occur under very harsh basic conditions.

-

Solution: The stability of the oxadiazole core is a robust feature of the molecule. Standard experimental conditions are unlikely to compromise its integrity.

References

-

Product Quality Research Institute (PQRI). Sulfonate Esters. Available from: [Link]

-

ResearchGate. (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available from: [Link]

-

ACS Publications. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Available from: [Link]

-

Scientific Research Publishing. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Available from: [Link]

-

National Center for Biotechnology Information. Profiling sulfonate ester stability: identification of complementary protecting groups for... Available from: [Link]

-

National Center for Biotechnology Information. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Available from: [Link]

-

ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

National Center for Biotechnology Information. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available from: [Link]

-

ResearchGate. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available from: [Link]

-